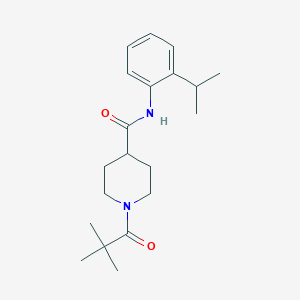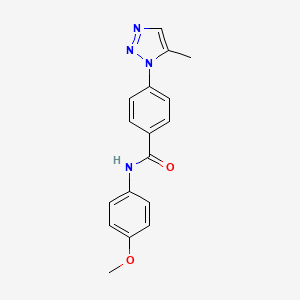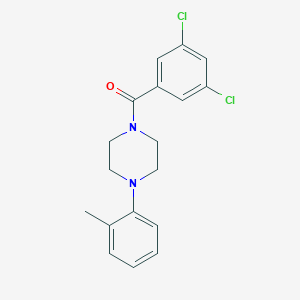
1-(2,2-dimethylpropanoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "1-(2,2-dimethylpropanoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide" often involves multi-step organic reactions that may include amide bond formation, carbonylation, and alkylation. These processes require precise conditions to ensure the correct structural assembly and purity of the final product. For instance, polyamides with intricate structures have been synthesized from specific monomers using stepwise chemical reactions, demonstrating the complexity and precision required in such synthetic processes (Liaw, Liaw, & Cheng, 2001).
Molecular Structure Analysis
The molecular structure of compounds akin to "1-(2,2-dimethylpropanoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide" is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide insights into the spatial arrangement of atoms, the configuration of functional groups, and intramolecular interactions, which are crucial for understanding the compound's reactivity and properties. For example, the crystal structures of proton-transfer compounds involving isonipecotamide have been determined, revealing intricate hydrogen-bonded structures and demonstrating the compound's potential for forming diverse molecular assemblies (Smith & Wermuth, 2010).
Chemical Reactions and Properties
"1-(2,2-dimethylpropanoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide" and similar compounds can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, depending on the functional groups present in the molecule. These reactions can significantly alter the compound's properties and potential applications. The reactivity is often studied in the context of developing new synthetic methods or understanding the compound's behavior in biological systems.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are critical for the practical use of chemical compounds. These properties are influenced by the molecular structure and can be assessed using various analytical techniques. For example, the solubility and thermal stability of polymers derived from specific monomers can provide insight into the material's suitability for specific applications (Liaw, Liaw, & Cheng, 2001).
Scientific Research Applications
Skeletal Muscle Sodium Channel Blockers
Constrained Analogues of Tocainide : Research into compounds similar to 1-(2,2-dimethylpropanoyl)-N-(2-isopropylphenyl)-4-piperidinecarboxamide has led to the development of potent skeletal muscle sodium channel blockers. These blockers are aimed at the development of antimyotonic agents, showing a marked increase in potency and use-dependent block compared to tocainide, which could have implications for treating muscle-related conditions (Catalano et al., 2008).
Polyamides and Polyimides
Aromatic Polyamides : The synthesis of new aromatic polyamides containing pendant pentadecyl chains from cardanol has been explored. These polyamides exhibit enhanced solubility and could be solution-cast into tough, flexible, and transparent films, presenting potential applications in material science (More et al., 2010).
Organosoluble Polyamides and Polyimides : Another study focused on the synthesis of new organosoluble polyamides and polyimides based on 2,2-Bis[4-(4-aminophenoxy)-3,5-dimethylphenyl]-hexafluoropropane, demonstrating their high solubility, thermal stability, and the potential for creating strong and flexible polymer films (Liaw et al., 2001).
Antimycobacterial Activity
Amidrazone Derivatives : A series of pyridine-2-carboxamidrazone derivatives have been investigated for their activity against mycobacteria. One such compound, the N(1)-[4-(1,1-dimethylpropyl)benzylidene] derivative, has shown promising activity, highlighting the potential for new antimycobacterial treatments (Billington et al., 2000).
Electrochromic Polymeric Films
High Contrast Ratio Electrochromic Films : Aromatic polyamides with 4-(dimethylamino)triphenylamine units have been developed for use in electrochromic devices. These polymers exhibit high thermal stability, reversible electrochemical oxidation, high coloration efficiency, and rapid switching times, making them suitable for applications in smart windows and displays (Hsiao et al., 2008).
properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-14(2)16-8-6-7-9-17(16)21-18(23)15-10-12-22(13-11-15)19(24)20(3,4)5/h6-9,14-15H,10-13H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZVHSVKUHHYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethylpropanoyl)-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3,4-dichlorophenyl)thiourea](/img/structure/B4631653.png)
![N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4631660.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,3,5-trimethyl-4-isoxazolesulfonamide](/img/structure/B4631680.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
![6,8-dimethyl-4-({4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B4631693.png)

![5-(difluoromethyl)-4-({4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4631707.png)

![2-chloro-4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B4631718.png)

![7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4631721.png)
![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)